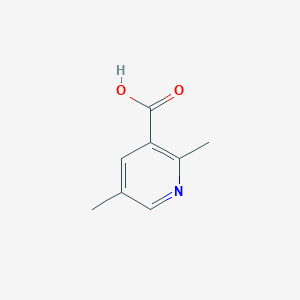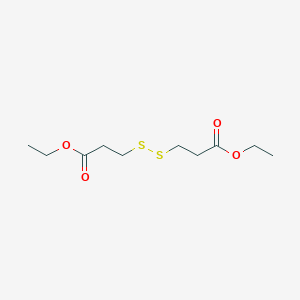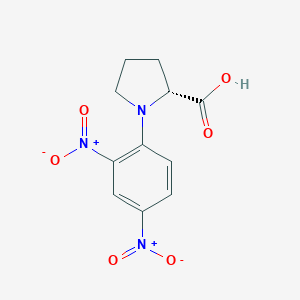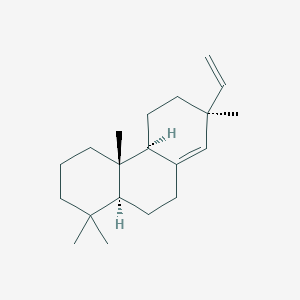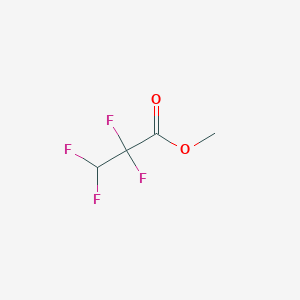
Bentazon-d7
Vue d'ensemble
Description
Bentazon-d7 is a deuterated form of bentazon . It is typically used for environmental and food residue analysis . It is a product for proteomics research .
Molecular Structure Analysis
The empirical formula of Bentazon-d7 is C10D7H5N2O3S . Its molecular weight is 247.32 .Chemical Reactions Analysis
Bentazon-d7 is used as an internal standard for the determination of bentazon in shellfish by ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) . Analytical methods for determining bentazon residues typically use an initial extraction and a further conjugate hydrolysis step, followed by clean-up and GC-MS, or LC-MS/MS determination .Physical And Chemical Properties Analysis
Bentazon-d7 has a molecular weight of 247.32 . It is a neat product and is suitable for HPLC and gas chromatography (GC) techniques .Applications De Recherche Scientifique
Environmental and Food Residue Analysis
Bentazon-d7 is commonly used as an internal standard for the determination of bentazon in environmental samples and food products, such as shellfish. The use of ultra-high performance liquid chromatography-high resolution mass spectrometry (UHPLC-HRMS) allows for precise quantification of bentazon residues, ensuring safety and compliance with regulations .
Purification of Water Sources
Research has explored the application of bentazon-d7 in the purification of lake water and wastewaters. The adsorption techniques tested showed removal yields of bentazon in the range of 61–73%, highlighting its potential for cleaning water sources contaminated with herbicides .
Complexation Studies
Bentazon-d7 is used in electrochemical studies to form inclusion complexes with other compounds. This research can provide insights into the interactions between herbicides and other substances, which is valuable for understanding their environmental behavior and potential risks .
Residue Analysis in Agricultural Commodities
Analytical methods have been developed using bentazon-d7 to detect residues of the herbicide in various crops, including rice, soybeans, apples, green peppers, and Chinese cabbage. This ensures that agricultural products are safe for consumption and meet safety standards .
Developmental Toxicology Studies
Bentazon-d7 has been used in toxicological studies to assess the impact of herbicides on embryonic development. These studies are crucial for understanding the potential risks associated with exposure to herbicides during critical developmental periods .
Safety and Hazards
Orientations Futures
While specific future directions for Bentazon-d7 are not mentioned in the search results, it is noted that it adheres to ever-changing regulations for environmental testing . This suggests that its use and development will continue to evolve in response to regulatory changes and environmental needs.
Mécanisme D'action
Target of Action
Bentazon-d7, a deuterated form of Bentazon, is a selective herbicide . Its primary target is the photosystem II protein in plants . This protein plays a crucial role in the photosynthesis process, which is essential for the survival and growth of plants .
Mode of Action
Bentazon-d7 controls weeds by inhibiting photosynthesis . It achieves this by binding to a protein in photosystem II . This interaction disrupts the normal functioning of the photosynthesis process, leading to the death of the plant .
Biochemical Pathways
Upon absorption by the plant, Bentazon-d7 affects the photosynthesis pathway . It inhibits the conversion of light energy into chemical energy, a critical step in the photosynthesis process . This inhibition disrupts the plant’s ability to produce essential nutrients, leading to its death .
Pharmacokinetics
It is known that bentazon, the non-deuterated form, is quickly metabolized and degraded by both plants and animals . It can be inferred that Bentazon-d7 likely shares similar properties.
Result of Action
The primary result of Bentazon-d7’s action is the death of the plant . By inhibiting photosynthesis, the plant is unable to produce the nutrients it needs to survive . This leads to the plant’s death, effectively controlling the spread of weeds in the treated area .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Bentazon-d7. For instance, soil leaching and runoff can lead to water contamination . Additionally, high heat can cause Bentazon to release toxic sulfur and nitrogen fumes . Therefore, it’s crucial to consider these environmental factors when using Bentazon-d7.
Propriétés
IUPAC Name |
3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yl)-2,2-dioxo-1H-2λ6,1,3-benzothiadiazin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)12-10(13)8-5-3-4-6-9(8)11-16(12,14)15/h3-7,11H,1-2H3/i1D3,2D3,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMSMJKLGFBRBS-QXMYYZBZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N1C(=O)C2=CC=CC=C2NS1(=O)=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80512095 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bentazon-d7 | |
CAS RN |
131842-77-8 | |
| Record name | 3-[(~2~H_7_)Propan-2-yl]-2lambda~6~,1,3-benzothiadiazine-2,2,4(1H,3H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80512095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bentazone-D7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


